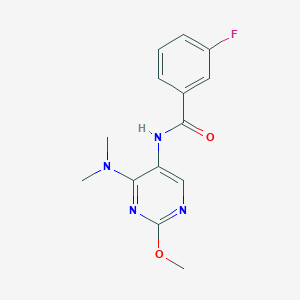
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DMF or 3-Fluoro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
HIV Integrase Inhibition
N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which include derivatives similar to N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzamide, have been identified as potent inhibitors of the HIV-integrase-catalyzed strand transfer process. These compounds exhibit significant inhibitory effects on HIV-1 integrase, an essential enzyme for the replication of the HIV virus, highlighting their potential as antiviral agents (Pace et al., 2007).
Neuroleptic Agent Effects
Studies have explored the neuroleptic effects of benzamide derivatives, including those structurally similar to this compound. These compounds have been shown to influence behaviors in animals, particularly in avoidance-suppressing effects in rats, suggesting potential applications in psychiatric or neurological disorders (Kuribara & Tadokoro, 2004).
Cancer Treatment
Several studies have identified the potential use of benzamide derivatives in cancer treatment. For example, N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives have shown potent inhibitory activities against the c-MET receptor, which is closely linked to human malignancies, indicating their potential as cancer therapy agents (Jiang et al., 2016).
Inhibition of Nitric Oxide Production
Benzamide derivatives have been shown to inhibit nitric oxide production in immune-activated cells. This property could be exploited for the treatment of conditions where the modulation of immune response is required (Jansa et al., 2014).
TNF-α Production Inhibition
N-pyridinyl(methyl)fluorobenzamides, similar in structure to the compound , have been synthesized and evaluated as inhibitors of TNF-α production, a key factor in inflammation. These compounds may have potential in treating inflammatory diseases (Collin et al., 1999).
Prokinetic and Antiemetic Activities
Benzamide derivatives have been investigated for their gastrointestinal prokinetic and antiemetic activities. These compounds could provide new therapeutic options for gastrointestinal disorders (Sakaguchi et al., 1992).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHRHGRXMGMXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)

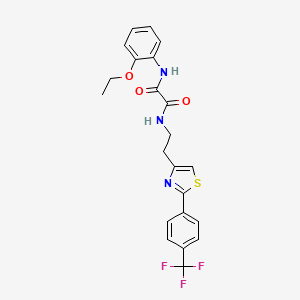
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2609934.png)
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
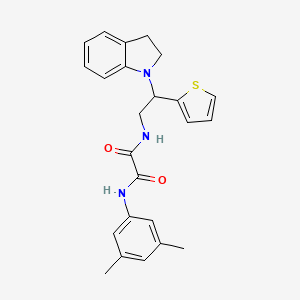
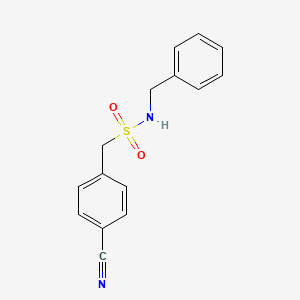
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B2609942.png)
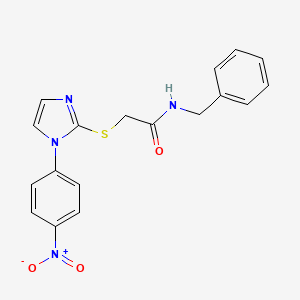
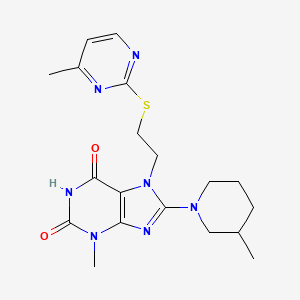
![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
![3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2609951.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2609952.png)
